Cas no 2549026-04-0 (2-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide)
![2-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide structure](https://www.kuujia.com/scimg/cas/2549026-04-0x500.png)
2-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(1,1-Dimethylethyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide
- AKOS040730305
- F6789-2109
- 2549026-04-0
- 2-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide
-
- Inchi: 1S/C21H22N6O/c1-14-12-19(27(24-14)15-8-6-5-7-9-15)23-20(28)16-10-11-18-22-17(21(2,3)4)13-26(18)25-16/h5-13H,1-4H3,(H,23,28)
- InChI Key: DUEQVHAOXDDWBO-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC2=NC(=CN2N=1)C(C)(C)C)NC1=CC(C)=NN1C1C=CC=CC=1
Computed Properties
- Exact Mass: 374.18550935g/mol
- Monoisotopic Mass: 374.18550935g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 28
- Rotatable Bond Count: 4
- Complexity: 558
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 77.1Ų
Experimental Properties
- Density: 1.26±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- pka: 8.97±0.46(Predicted)
2-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6789-2109-20mg |
2-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide |
2549026-04-0 | 20mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6789-2109-5mg |
2-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide |
2549026-04-0 | 5mg |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6789-2109-1mg |
2-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide |
2549026-04-0 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6789-2109-3mg |
2-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide |
2549026-04-0 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6789-2109-10μmol |
2-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide |
2549026-04-0 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6789-2109-10mg |
2-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide |
2549026-04-0 | 10mg |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6789-2109-40mg |
2-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide |
2549026-04-0 | 40mg |
$140.0 | 2023-09-07 | ||
Life Chemicals | F6789-2109-5μmol |
2-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide |
2549026-04-0 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6789-2109-2mg |
2-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide |
2549026-04-0 | 2mg |
$59.0 | 2023-09-07 | ||
Life Chemicals | F6789-2109-30mg |
2-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide |
2549026-04-0 | 30mg |
$119.0 | 2023-09-07 |
2-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide Related Literature
-
Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
Additional information on 2-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide
Research Brief on 2-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS: 2549026-04-0)
Recent studies on 2-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS: 2549026-04-0) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique imidazo[1,2-b]pyridazine scaffold, has garnered attention for its promising pharmacological properties, particularly in the modulation of kinase activity and its implications in oncology and inflammatory diseases.
The synthesis and structural optimization of this compound have been extensively explored to enhance its bioavailability and target specificity. Recent publications indicate that modifications to the tert-butyl group and the phenylpyrazole moiety have significantly improved its binding affinity to specific kinase targets, such as JAK and PI3K isoforms, which are critical in cellular signaling pathways associated with cancer and autoimmune disorders.
In vitro and in vivo studies have demonstrated the compound's efficacy in inhibiting tumor growth and reducing inflammatory markers. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that 2-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide exhibited potent inhibitory activity against JAK2 with an IC50 of 12 nM, outperforming several benchmark inhibitors in preclinical models of myeloproliferative neoplasms.
Further investigations into the compound's mechanism of action revealed its ability to disrupt downstream signaling cascades, including STAT3 phosphorylation, which is pivotal in cancer cell proliferation and survival. These findings underscore its potential as a targeted therapy for malignancies driven by aberrant kinase activity.
Despite these advancements, challenges remain in optimizing the compound's pharmacokinetic profile and minimizing off-target effects. Ongoing research is focused on developing prodrug formulations and combination therapies to enhance its clinical applicability. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound into clinical trials within the next two years.
In conclusion, 2-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide represents a promising candidate for the treatment of kinase-driven diseases. Its unique chemical structure and robust preclinical data position it as a valuable addition to the growing arsenal of targeted therapies in chemical biology and medicinal chemistry.
2549026-04-0 (2-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide) Related Products
- 2228386-73-8(tert-butyl N-2-(1,4-dimethyl-1H-pyrazol-3-yl)-1-oxopropan-2-yl-N-methylcarbamate)
- 2137839-68-8(2-(Azetidin-1-yl)quinazoline-5-carboxylic acid)
- 1097832-10-4(2-[3-(2-phenylethenesulfonamido)propanamido]-N-propylpropanamide)
- 2942396-29-2(Tubulin polymerization-IN-55)
- 1048675-92-8(ethyl 2-{5-[(4-fluorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate)
- 2680751-33-9(5-{(benzyloxy)carbonylamino}-4-methoxy-2-nitrobenzoic acid)
- 1396843-48-3(3-fluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzene-1-sulfonamide)
- 946360-10-7(1-(4-hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide)
- 1851088-85-1(1-Amino-2-(2-ethylphenyl)propan-2-ol)
- 391200-37-6(Carbamic acid, [2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-, 1,1-dimethylethyl)




